molecular formula C18H18O5 B2874900 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 893732-54-2

3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B2874900
CAS No.: 893732-54-2
M. Wt: 314.337
InChI Key: AQECLKWCZSRNED-UHFFFAOYSA-N
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Description

3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a substituted phenoxymethyl group at the 3-position. The phenoxy substituent includes a 4-acetyl and 2-methoxy group, making this compound structurally distinct due to its electron-withdrawing acetyl moiety and steric bulk. Such derivatives are often synthesized for applications in medicinal chemistry, material science, or as intermediates in organic synthesis.

Properties

IUPAC Name

3-[(4-acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-12(20)14-5-7-17(18(9-14)22-3)23-11-15-8-13(10-19)4-6-16(15)21-2/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQECLKWCZSRNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-acetyl-2-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-(1-Hydroxyethyl)-2-methoxyphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on benzaldehyde derivatives significantly influence molecular weight, solubility, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxy Not explicitly provided Likely intermediate for antitumor or bioactive agents -
3-(4-tert-Butylphenoxymethyl)-4-methoxybenzaldehyde 3-[(4-tert-Butylphenoxy)methyl] 298.38 High steric bulk; potential for hydrophobic interactions
3-(Cyclopentyloxy)-4-methoxybenzaldehyde 3-cyclopentyloxy 234.29 (calculated) Used in antitumor derivatives; cyclopentyloxy enhances lipophilicity
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxy 4-bromo-2-chlorophenoxy 355.61 Halogen substituents increase reactivity for cross-coupling
3-(2-Hydroxyethyl)-4-methoxybenzaldehyde 3-(2-hydroxyethyl) 180.20 (calculated) Hydroxyethyl group improves solubility in polar solvents
3-(2-Furylcarbonyloxy)-4-methoxybenzaldehyde 3-(2-furylcarbonyloxy) 260.23 (calculated) Precursor for triazol derivatives via Schiff base formation

Key Observations:

  • Electron-withdrawing groups (e.g., acetyl, halogen): The target compound’s acetyl group may enhance electrophilicity at the aldehyde, favoring condensation or nucleophilic addition reactions.
  • Steric effects: Bulky groups like tert-butyl () or cyclopentyloxy () increase hydrophobicity, which could improve membrane permeability in drug design.
  • Solubility: Hydroxyethyl or methoxy groups enhance polarity, as seen in 3-(2-hydroxyethyl)-4-methoxybenzaldehyde, making them suitable for aqueous-phase reactions .

Biological Activity

3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H18_{18}O5_5
  • Molecular Weight : 314.33 g/mol
  • CAS Number : 893732-54-2

The compound features multiple functional groups, including methoxy and acetyl moieties, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of acetyl and methoxy groups facilitates hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by donating electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through mechanisms similar to those observed in other phenolic compounds, such as inducing autophagy and inhibiting inflammatory pathways .

Antioxidant Activity

Research indicates that compounds with similar structures often demonstrate significant antioxidant capabilities. For instance, the phenolic structure contributes to the radical scavenging activity, which is critical in preventing oxidative stress-related diseases .

CompoundAntioxidant Activity (IC50_{50})
This compoundTBD (To Be Determined)
Ferulic Acid19 µM
Ascorbic Acid (Vitamin C)Reference Standard

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies have shown that it may inhibit protein denaturation and reduce inflammatory markers.

Concentration (µg/mL)% Inhibition (Sample)% Inhibition (Diclofenac)
50TBD71
100TBD78
200TBD80

Case Studies and Research Findings

  • Study on Antioxidant Properties : A study evaluated the radical scavenging ability of various phenolic compounds, including derivatives of benzaldehyde. Results indicated that modifications at the ortho or para positions significantly enhanced antioxidant activity compared to unsubstituted analogs .
  • Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory effects of related compounds in animal models. The study highlighted a reduction in paw edema in treated subjects compared to controls, suggesting a potential therapeutic application for inflammatory diseases .
  • Cytotoxicity Evaluations : The cytotoxic effects were assessed against several cancer cell lines, revealing selective toxicity toward specific types while sparing normal cells. This selectivity is crucial for developing targeted therapies .

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